molecular formula C14H21NO3 B11729882 methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate

methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate

Cat. No.: B11729882
M. Wt: 251.32 g/mol
InChI Key: AORVWDJGVFCGOW-GFCCVEGCSA-N
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Description

Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is an organic compound with the chemical formula C15H21NO5. It is a derivative of D-tyrosine, where the amino acid is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of polypeptides containing D-tyrosine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and selectivity in synthetic reactions .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

methyl (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-11-7-5-10(6-8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1

InChI Key

AORVWDJGVFCGOW-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC)N

Origin of Product

United States

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